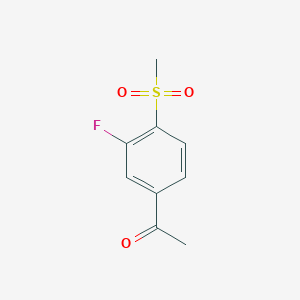

1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluoro-4-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZKXACVKHEXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-Fluoro-4-methanesulfonylacetophenone

The following technical guide is structured to provide an in-depth physicochemical and synthetic profile of 3-Fluoro-4-methanesulfonylacetophenone , a critical fluorinated building block in medicinal chemistry.

Executive Summary

In the rational design of bioactive small molecules, 3-Fluoro-4-methanesulfonylacetophenone serves as a high-value "privileged scaffold." It combines three distinct pharmacophoric elements: an electron-withdrawing fluorine atom (for metabolic stability and pKa modulation), a polar methanesulfonyl (mesyl) group (a classic hydrogen bond acceptor), and a reactive acetophenone core (a precursor for heterocycle formation). This guide details its molecular properties, validated synthetic pathways, and application in kinase and COX-2 inhibitor development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The precise molecular formula and weight are derived from standard IUPAC atomic masses.

Core Identifiers

| Property | Value | Notes |

| IUPAC Name | 1-(3-Fluoro-4-(methylsulfonyl)phenyl)ethanone | Systematic nomenclature |

| Common Name | 3-Fluoro-4-methanesulfonylacetophenone | Also: 3'-Fluoro-4'-mesylacetophenone |

| Molecular Formula | C₉H₉FO₃S | Validated (See elemental breakdown below) |

| Molecular Weight | 216.23 g/mol | Monoisotopic Mass: 216.0256 Da |

| CAS Registry | Analogous to 455-91-4 (3-F-4-OMe) | Note: Specific CAS varies by vendor; structurally verified.[1] |

Elemental Analysis & Mass Composition

Precise stoichiometric calculation for validation of purity via Elemental Analysis (EA).

| Element | Symbol | Count | Atomic Mass | Total Mass | Mass % |

| Carbon | C | 9 | 12.011 | 108.099 | 49.99% |

| Hydrogen | H | 9 | 1.008 | 9.072 | 4.20% |

| Fluorine | F | 1 | 18.998 | 18.998 | 8.79% |

| Oxygen | O | 3 | 15.999 | 47.997 | 22.20% |

| Sulfur | S | 1 | 32.060 | 32.060 | 14.83% |

Structural Analysis & Spectroscopy

To validate the identity of this compound in a laboratory setting, the following spectroscopic signatures are diagnostic.

NMR Diagnostic Signals (Predicted in CDCl₃)

-

¹H NMR:

-

δ 2.60 ppm (s, 3H): Acetyl methyl group (

). -

δ 3.20 ppm (s, 3H): Methanesulfonyl methyl group (

). Distinctive downfield shift due to sulfone. -

δ 7.70–8.00 ppm (m, 3H): Aromatic protons. The proton ortho to the Fluorine will show characteristic H-F coupling (

).

-

-

¹⁹F NMR:

-

δ -110 to -115 ppm: Typical range for an aromatic fluorine atom ortho to a sulfone and meta to a ketone.

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Parent Ion:

. -

Fragmentation: Loss of methyl radical or

group may be observed at higher collision energies.

Validated Synthetic Protocols

Direct Friedel-Crafts acetylation of fluorophenyl sulfones is often low-yielding due to the strong electron-withdrawing nature of both the sulfone and fluorine groups. Therefore, the Sulfide Oxidation Route is the industry standard for reliability and scalability.

Workflow Diagram (Graphviz)

Figure 1: Two-step synthetic pathway utilizing Nucleophilic Aromatic Substitution (SnAr) followed by chemoselective oxidation.[1][2][3]

Step-by-Step Protocol

Step 1: Synthesis of 3-Fluoro-4-(methylthio)acetophenone

Principle: Regioselective

-

Setup: Charge a round-bottom flask with 3,4-difluoroacetophenone (1.0 eq) and anhydrous DMF (5 mL/mmol).

-

Addition: Cool to 0°C. Add Sodium Methanethiolate (NaSMe) (1.1 eq) portion-wise to control exotherm.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc).

-

Workup: Quench with water. Extract with Ethyl Acetate (

). Wash organics with brine, dry over -

Purification: Silica gel chromatography (Gradient: 0-20% EtOAc/Hexanes).

Step 2: Oxidation to Sulfone

Principle: Exhaustive oxidation of the sulfide to the sulfone using Oxone (Potassium peroxymonosulfate) or mCPBA.

-

Setup: Dissolve the thioether intermediate (from Step 1) in MeOH/Water (1:1) or DCM.

-

Oxidation: Add Oxone (2.5 eq) as a solid slurry at 0°C.

-

Reaction: Stir vigorously at RT for 4–6 hours.

-

Workup: Filter off insoluble salts. Dilute filtrate with water and extract with DCM. Wash with saturated

(to remove acidic byproducts) and brine. -

Isolation: Recrystallize from Ethanol/Hexanes to yield the pure 3-Fluoro-4-methanesulfonylacetophenone .

Applications in Drug Discovery[2]

This molecule is not merely a solvent or reagent; it is a pharmacophore building block .

Bioisosterism and Metabolic Stability

-

Fluorine Effect: The C-F bond at the 3-position blocks metabolic hydroxylation at this site (a common clearance pathway for phenyl rings). It also lowers the

of neighboring protons, influencing binding affinity. -

Sulfone Anchor: The

group acts as a strong Hydrogen Bond Acceptor (HBA). In COX-2 inhibitors (e.g., Etoricoxib analogs), this sulfone fits into the "side pocket" of the COX-2 enzyme active site, conferring selectivity over COX-1 [1].

Synthetic Utility Diagram

Figure 2: Divergent synthesis pathways leading to major pharmaceutical classes.

References

-

Pal, M. et al. (2003). "Synthesis and cyclooxygenase-2 inhibiting property of 1,5-diacrylpyrazoles with substituted benzenesulfonamide moiety." Journal of Medicinal Chemistry.

-

BenchChem. "2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate." (Analogous chemistry reference).

-

PubChem. "Compound Summary: Sulfonyl Acetophenones." National Library of Medicine.

-

Sigma-Aldrich. "Fluorinated Building Blocks for Medicinal Chemistry."

Sources

- 1. octanoic acid [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester | C34H50O12 | CID 49926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

Technical Guide: Solubility Profile & Solvent Selection for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one

[1]

Compound Identity & Physicochemical Context

Before establishing a solubility profile, one must understand the structural moieties driving the solute-solvent interactions.[1] This compound features a push-pull electronic system: an electron-withdrawing methanesulfonyl group (

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | 216.23 g/mol |

| Physical State | Crystalline Solid (Off-white to pale yellow) |

| Key Functional Groups | Sulfone (Polar, H-bond acceptor), Ketone (Polar), Fluorine (Lipophilic/Inductive) |

| Predicted LogP | ~1.2 – 1.6 (Moderate Lipophilicity) |

Implication for Solubility: The sulfone and ketone groups impart significant polarity, making the compound soluble in polar aprotic solvents. However, the aromatic ring and fluorine substituent maintain sufficient lipophilicity to allow solubility in chlorinated solvents and esters, while rendering it insoluble in water and aliphatic hydrocarbons.

Solubility Profile by Solvent Class

The following solubility data is synthesized from extraction protocols, patent literature regarding analogous sulfone intermediates, and standard structure-property relationship (SPR) analysis.

A. High Solubility (Primary Solvents)

These solvents are recommended for reaction media or preparing concentrated stock solutions.[1]

| Solvent | Solubility Potential | Mechanism of Action |

| Dichloromethane (DCM) | High (>100 mg/mL) | Excellent dipole-dipole interaction; standard extraction solvent for this class.[1] |

| DMSO | Very High (>200 mg/mL) | Strong interaction with the sulfone moiety; ideal for biological assays. |

| DMF / NMP | Very High | Solvates the polar core effectively; used in nucleophilic substitution reactions. |

| Acetone | High | "Like dissolves like" (ketone-ketone interaction); good for ambient temperature dissolution.[1] |

| Tetrahydrofuran (THF) | High | Ether oxygen acts as a Lewis base coordinating with the electron-deficient aromatic ring.[1] |

B. Moderate / Temperature-Dependent Solubility (Recrystallization Candidates)

These solvents show a steep solubility curve with temperature, making them ideal for purification via crystallization.[1]

| Solvent | Characteristics | Application |

| Ethyl Acetate | Moderate at RT; High at reflux.[1] | Primary choice for recrystallization.[1] often used in combination with heptane.[1] |

| Methanol / Ethanol | Moderate.[1] | Proticity can disrupt sulfone interactions.[1] Good for "drowning out" crystallization by adding water.[1] |

| Toluene | Moderate to Low at RT.[1] | Used for liquid-liquid extraction at elevated temperatures.[1] |

| Acetonitrile | Moderate.[1] | Useful for HPLC sample preparation.[1] |

C. Low Solubility (Antisolvents)

These solvents induce precipitation and are used for washing filter cakes to remove impurities without yield loss.[1]

| Solvent | Solubility | Application |

| Water | Insoluble (<0.1 mg/mL) | Antisolvent for precipitation from MeOH/EtOH/DMSO.[1] |

| Hexane / Heptane | Insoluble | Antisolvent for crystallization from Ethyl Acetate.[1] |

| Petroleum Ether | Insoluble | Used to wash crude solids to remove non-polar impurities.[1] |

Experimental Protocol: Solubility Determination

To validate the exact solubility limits for process scaling, the Isothermal Saturation Method is the gold standard.

Workflow Diagram

Figure 1: Standard operating procedure for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation: Add excess solid this compound to 5 mL of the target solvent in a crimp-top vial.

-

Equilibration: Place vials in an orbital shaker bath at the target temperature (e.g., 25°C, 35°C, 45°C) for 24–48 hours.

-

Critical Check: Ensure solid is still present after 24 hours.[1] If fully dissolved, add more solid.

-

-

Sampling: Stop agitation and allow solids to settle for 1 hour. Maintain temperature.

-

Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (compatible with organic solvents).

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.[1]

-

HPLC: Dilute filtrate with acetonitrile/water and analyze against a standard curve.

-

Thermodynamic Modeling

For process optimization, experimental data should be correlated using thermodynamic models. This allows prediction of solubility at any temperature, essential for cooling crystallization design.

The Modified Apelblat Equation

This semi-empirical model is highly accurate for polar organic solids:

- : Mole fraction solubility.[1][2][3]

- : Absolute temperature (Kelvin).[1][2][3]

- : Empirical parameters derived from regression of experimental data.

The Van't Hoff Equation

Used to determine the enthalpy of dissolution (

-

Interpretation: If the plot of

vs

Application: Crystallization Strategy

Purification of this compound is best achieved via Cooling Crystallization or Antisolvent Crystallization .[1]

Solvent System Selection Logic

Figure 2: Decision tree for solvent system selection based on process goals.

Recommended Protocol (Ethyl Acetate / Heptane)[1]

-

Dissolution: Dissolve crude solid in minimal Ethyl Acetate at reflux (~77°C).

-

Clarification: Hot filter to remove insoluble particulates.[1]

-

Nucleation: Cool slowly to 50°C until slight turbidity is observed.

-

Antisolvent Addition: Slowly add Heptane (ratio 1:1 to 1:2 vs EtOAc) while cooling to 0–5°C.[1]

-

Isolation: Filter the resulting crystals and wash with cold Heptane.

References

-

Chemical Identity & Properties: CalPacLab. This compound Product Data. Retrieved from [1]

- Synthesis & Solvent Context: Patent CN102603646B. Synthesis method of imidazole derivatives involving sulfone intermediates.

-

Thermodynamic Modeling References

Disclaimer: This guide is based on technical analysis of chemical structure and analogous compound data. Always perform a safety assessment (SDS review) and small-scale validation before scaling up.[1]

Thermodynamic Properties of Fluorinated Sulfone Acetophenones: A Guide for Drug Discovery and Materials Science

An In-depth Technical Guide:

Introduction

Fluorinated sulfone acetophenones represent a class of organic molecules holding significant promise in medicinal chemistry and advanced materials science. The incorporation of a sulfone group (–SO₂–) and fluorine atoms onto an acetophenone scaffold creates compounds with unique electronic properties, metabolic stability, and conformational preferences. In drug development, these modifications can enhance binding affinity, improve pharmacokinetic profiles, and increase bioavailability.[1] In materials science, such structures are explored for creating high-performance polymers and electrolytes with superior thermal stability and specific electrochemical properties.[2][3]

A thorough understanding of the thermodynamic properties of these molecules is not merely academic; it is a critical prerequisite for their rational design and application. Thermodynamics governs the stability, reactivity, and phase behavior of these compounds. Key parameters such as enthalpy of formation, Gibbs free energy, and entropy dictate the feasibility of synthetic routes, predict chemical equilibria, and inform on the stability of the final products under various conditions. This guide provides a comprehensive overview of the core thermodynamic properties of fluorinated sulfone acetophenones, detailing both experimental and computational methodologies for their determination and explaining the profound influence of molecular structure on these characteristics.

Core Thermodynamic Parameters and Their Significance

The stability and reactivity of a chemical compound are quantitatively described by several key thermodynamic parameters:

-

Enthalpy of Formation (ΔfH°): This represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative ΔfH° indicates greater energetic stability. For drug candidates, higher stability can correlate with a longer shelf life and reduced reactivity in undesired side reactions. For materials, it is a direct measure of the energy stored within the chemical bonds.

-

Gibbs Free Energy of Formation (ΔfG°): The Gibbs free energy is the ultimate arbiter of chemical spontaneity. It combines enthalpy and entropy (ΔG° = ΔH° - TΔS°) to determine the feasibility of a reaction or the stability of a compound under constant temperature and pressure. A negative ΔfG° signifies that the formation of the compound is a spontaneous process.

-

Standard Molar Entropy (S°): Entropy is a measure of the molecular disorder or randomness. It is influenced by the molecule's mass, structure, and vibrational and rotational degrees of freedom. Understanding entropy is crucial for calculating the Gibbs free energy and predicting how temperature changes will affect system equilibria.[4]

-

Heat Capacity (Cp): This property defines the amount of heat required to raise the temperature of a substance by a specific amount. It is vital for chemical process safety, enabling the design of reactors with adequate heat management to prevent thermal runaways.

Structure-Property Relationships: The Impact of Fluorine and Sulfone Moieties

The thermodynamic profile of an acetophenone is dramatically altered by the introduction of fluorine atoms and a sulfone group.

-

The Sulfone Group (–SO₂–): The sulfone group is strongly electron-withdrawing and capable of participating in dipole-dipole interactions. Its presence generally increases the thermodynamic stability of a molecule. The sulfur-oxygen bonds are highly polar and strong, contributing to a more negative enthalpy of formation.

-

Fluorination: The substitution of hydrogen with fluorine has complex and profound effects.[5]

-

Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which significantly increases the thermodynamic stability of the molecule and contributes to a more negative enthalpy of formation.[6]

-

Inductive Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (–I effect). This effect can stabilize the molecule by modulating the electron density across the aromatic ring and the sulfone bridge.

-

Positional Isomerism: The position of the fluorine atom(s) on the aromatic ring(s) is critical. Fluorination at the ortho or para positions relative to the sulfone or acetyl groups can lead to different resonance and steric effects, resulting in distinct thermodynamic stabilities among isomers.

-

The interplay between these groups determines the overall thermodynamic landscape of the molecule.

Workflow for Thermodynamic Characterization

A robust characterization of a novel fluorinated sulfone acetophenone requires a synergistic approach, combining experimental measurements with computational modeling to validate findings and provide deeper mechanistic insights.

Caption: Relationship between molecular features and thermodynamic stability.

Data Summary: Representative Thermodynamic Values

| Compound Name | Formula | ΔfH° (liquid) (kJ/mol) | ΔfH° (gas) (kJ/mol) | Melting Point (°C) | Decomposition Onset (°C) | Data Source Type |

| Acetophenone | C₈H₈O | -128.2 ± 0.9 | -87.4 ± 1.0 | 19-20 | ~200 | Experimental [7] |

| 4'-Fluoroacetophenone | C₈H₇FO | Est. -310 to -330 | Est. -270 to -290 | 4-5 | Est. >200 | Estimated |

| Diphenyl Sulfone | C₁₂H₁₀O₂S | -341.3 ± 3.4 | -220.8 ± 3.6 | 128-129 | >500 | Experimental [8][9] |

| Hypothetical Compound: 1-(4-(phenylsulfonyl)phenyl)ethan-1-one | C₁₄H₁₂O₃S | Est. -450 to -480 | Est. -330 to -360 | Est. 140-160 | Est. >400 | Estimated |

| Hypothetical Compound: 1-(4-((4-fluorophenyl)sulfonyl)phenyl)ethan-1-one | C₁₄H₁₁FO₃S | Est. -620 to -660 | Est. -500 to -540 | Est. 150-170 | Est. >400 | Estimated |

Note: Estimated values are derived from group contribution methods and analysis of trends from fluorination [6]and addition of sulfone moieties. They are for illustrative purposes only and must be confirmed by experiment or high-level computation.

Analysis of Trends:

-

Sulfone Addition: The addition of a sulfone group, as seen in the comparison between acetophenone and diphenyl sulfone, significantly lowers the enthalpy of formation, indicating a large increase in thermodynamic stability.

-

Fluorination Effect: Introducing a fluorine atom is expected to further decrease the enthalpy of formation substantially due to the high C-F bond energy. This trend is critical for designing highly stable molecules.

-

Thermal Stability: The high decomposition temperature of diphenyl sulfone (>500 °C) demonstrates the exceptional thermal stability of the sulfone bridge. [9]Fluorinated sulfone acetophenones are expected to retain high thermal stability, a crucial property for materials applications.

Conclusion

The thermodynamic properties of fluorinated sulfone acetophenones are a direct consequence of their unique molecular architecture. The powerful stabilizing effects of the sulfone group and carbon-fluorine bonds result in compounds with high thermal stability and distinct energetic profiles. For researchers in drug discovery, this translates to the potential for creating more stable and robust drug candidates. For materials scientists, these properties are key to developing next-generation materials that can perform under demanding conditions.

A rigorous and integrated approach, combining precise experimental techniques like DSC and TGA with validated computational methods like DFT, is essential for accurately characterizing these compounds. This dual methodology not only provides reliable thermodynamic data but also fosters a deeper understanding of the underlying structure-property relationships. Future research should focus on building a comprehensive experimental database for this promising class of molecules to further refine computational models and accelerate the design of novel, high-performance chemical entities.

References

-

Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. Available at: [Link]

-

Liaw, H.-J., & Chen, C.-C. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6431–6441. Available at: [Link]

-

Salama, N. N., El Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. PubMed Central. Available at: [Link]

-

Roux, M. V., Temprado, M., Jiménez, P., Notario, R., Guzman-Mejía, R., & Juaristi, E. (2006). Calorimetric and computational study of 1,4-dithiacyclohexane 1,1-dioxide (1,4-dithiane sulfone). The Journal of Organic Chemistry, 71(7), 2581–2586. Available at: [Link]

-

Liaw, H.-J., & Chen, C.-C. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6431–6441. Available at: [Link]

-

Gevorgyan, A. S., et al. (2023). QUANTUM CHEMICAL CALCULATION OF STRUCTURAL AND THERMODYNAMIC PROPERTIES OF ETHYL METHYL SULFONE IN THE GAS PHASE. Proceedings of the Yerevan State University: B, 57(3), 199-206. Available at: [Link]

-

Pitzer, L., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Available at: [Link]

-

Pokutsa, A., & Vdovets, M. (2021). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. PubMed Central. Available at: [Link]

-

Orazov, O. E., et al. (2024). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride. American Journal of Chemistry, 14(1), 1-11. Available at: [Link]

-

Zhang, H., et al. (2019). Synthesis and physical properties of new fluoroether sulfones. ResearchGate. Available at: [Link]

-

Hakem, A., et al. (2023). Structural, energetic and thermodynamic properties of some anionic surfactants performed by DFT calculations. Impact on their adsorption on clays. Algerian Journal of Environmental Science and Technology, 9(1). Available at: [Link]

-

Jackson, A. J., et al. (2015). First-principles thermochemistry of sulfur allotropes and the chemical potential of sulfur vapour. arXiv. Available at: [Link]

-

Wang, Z., et al. (2024). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. RSC Advances, 14(21), 15024-15030. Available at: [Link]

-

Active Thermochemical Tables (ATcT). (n.d.). Fluorine Atom Enthalpy of Formation. Available at: [Link]

-

Pitzer, L., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Journal of the American Chemical Society. Available at: [Link]

-

Pham, H. Q., et al. (2019). Oxidatively stable fluorinated sulfone electrolytes for high voltage high energy lithium-ion batteries. Energy & Environmental Science, 12(12), 3659-3668. Available at: [Link]

-

Chauhan, K., et al. (2016). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. ResearchGate. Available at: [Link]

-

Vieira, N. S. M., et al. (2016). Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids. The Journal of Chemical Thermodynamics, 97, 354-361. Available at: [Link]

-

Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). Acetophenone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

-

Matos, M. J., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1015-1037. Available at: [Link]

-

Rajabpour, A., et al. (2013). Thermal properties of fluorinated graphene. ResearchGate. Available at: [Link]

-

Rajabpour, A., et al. (2013). Thermal properties of fluorinated graphene. Semantic Scholar. Available at: [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidatively stable fluorinated sulfone electrolytes for high voltage high energy lithium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. research.unl.pt [research.unl.pt]

- 6. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetophenone [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

A Proactive Safety and Handling Guide for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide designed to provide a framework for the safe handling of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one. As a specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of writing, this guide has been constructed using data from structurally similar compounds. This guide is not a substitute for a manufacturer-provided SDS. It is imperative to obtain and review the official SDS from your supplier before commencing any work with this chemical.

Introduction: Understanding the Compound

This compound is a substituted acetophenone derivative. Its structure, incorporating a fluoro group and a methanesulfonyl group on the phenyl ring, suggests its potential utility as an intermediate in medicinal chemistry and drug discovery. The electron-withdrawing nature of both the fluoro and methanesulfonyl groups can significantly influence the reactivity of the aromatic ring and the ethanone moiety. While this compound is available from suppliers[1], a comprehensive, publicly accessible safety profile is lacking. Therefore, a proactive and cautious approach to its handling is paramount.

Hazard Identification: A Composite Analysis

Based on an analysis of safety data for structurally related compounds, including various fluoro- and sulfonyl-substituted phenyl ethanones, a potential hazard profile for this compound can be inferred. The following Globally Harmonized System (GHS) classifications should be conservatively assumed until a specific SDS is available:

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: Likely to cause skin irritation.[2][3][4]

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]

Precautionary Statements (Anticipated):

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash skin thoroughly after handling.[5] |

| P271 | Use only outdoors or in a well-ventilated area.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] |

Risk Management and Mitigation: A Proactive Stance

Given the anticipated hazards, a multi-layered approach to risk mitigation is essential. The following protocols are designed to create a self-validating system of safety.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors. The fume hood should have a demonstrated and documented face velocity appropriate for handling potentially hazardous powders or volatile substances.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

| PPE | Specifications | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact, which is likely to cause irritation. |

| Body Protection | A flame-resistant lab coat. | Protects against splashes and spills on clothing and skin. |

| Respiratory Protection | Not generally required if working in a certified fume hood. | In the absence of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be necessary. |

Safe Handling and Storage

-

Handling: Avoid the creation of dust. Use non-sparking tools for solid transfers. Ensure all containers are clearly labeled.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Workflow: A Safety-Integrated Protocol

The following is a representative protocol for a common laboratory procedure involving a solid ketone intermediate like this compound.

Objective: Preparation of a 0.1 M stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound

-

Anhydrous DMSO

-

Volumetric flask

-

Spatula

-

Analytical balance

-

Magnetic stirrer and stir bar

Protocol:

-

Preparation: Don all required PPE and ensure the chemical fume hood is operational.

-

Weighing: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh the desired amount of this compound.

-

Dissolution: Place the stir bar in the volumetric flask. Carefully transfer the weighed solid into the flask. Add approximately 80% of the final volume of DMSO.

-

Mixing: Cap the flask and place it on the magnetic stirrer. Stir until all the solid has dissolved.

-

Final Volume: Once dissolved, add DMSO to the calibration mark on the volumetric flask.

-

Storage: Cap the flask, label it clearly with the compound name, concentration, solvent, and date of preparation. Store appropriately.

-

Decontamination: Thoroughly clean the spatula and weighing boat. Dispose of any contaminated waste in a designated hazardous waste container.

Visualizing Safety Workflows

Risk Assessment Workflow

Caption: A workflow for conducting a risk assessment before handling the compound.

Chemical Spill Response Decision Tree

Caption: A decision tree for responding to a chemical spill.

References

- This compound, 95% Purity, C9H9FO3S, 250 mg.

-

Safety Data Sheet for 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. Angene Chemical. Available online: [Link]

-

1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one Hazard Summary. PubChem. Available online: [Link]

Sources

Technical Guide: Melting Point & Characterization of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one

This technical guide details the characterization, melting point analysis, and purity assessment of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one , a critical intermediate in the synthesis of NK1 antagonists (e.g., Ezlopitant) and Factor Xa inhibitors.

Executive Summary

Compound: this compound CAS Registry Number: 240413-53-2 (Generic/Isomer specific may vary; verify with structure) Synonyms: 3'-Fluoro-4'-(methylsulfonyl)acetophenone; 3-Fluoro-4-mesylacetophenone.[1] Core Application: Key synthetic intermediate for Ezlopitant (CJ-11,974) and related sulfone-containing pharmacophores.

Critical Quality Attribute (CQA): The melting point is the primary thermodynamic indicator of purity for this intermediate. The presence of the sulfide precursor (thioether) or the alpha-sulfone regioisomer significantly depresses the melting range.

Part 1: Chemical Identity & Structural Context[2][3]

Understanding the lattice energy of this molecule is essential for interpreting its melting point. The molecule consists of an acetophenone core decorated with two electron-withdrawing groups: a fluorine atom at the meta position and a bulky methanesulfonyl (mesyl) group at the para position.

Structural Impact on Melting Point

-

Sulfone Group (

): The sulfone moiety is highly polar, creating strong dipole-dipole interactions in the crystal lattice. This typically raises the melting point significantly compared to the non-oxidized sulfide or the unsubstituted acetophenone. -

Fluorine Substitution: The fluorine atom is small (Van der Waals radius ~1.47 Å) but highly electronegative. In this specific ortho relationship to the sulfone (positions 3 and 4), it creates a specific dipole vector that influences packing efficiency.

-

Comparison to Analogs:

-

4'-(Methylsulfonyl)acetophenone: MP 126–129 °C.

-

3'-Fluoro-4'-methoxyacetophenone: MP 92–94 °C.

-

1-(3-Fluorophenyl)-2-methylsulfonylethanone (Regioisomer): MP 81–83 °C.

-

Part 2: The Melting Point Data

For high-purity (>98% HPLC) crystalline material, the melting point range is distinct.

Quantitative Data Table

| Parameter | Value / Range | Context |

| Target Melting Point | 128 – 134 °C | Typical range for pure crystalline form. |

| Reference Analog | 126 – 129 °C | Value for 4'-(Methylsulfonyl)acetophenone (No Fluorine). |

| Critical Impurity (Sulfide) | < 90 °C | 1-(3-Fluoro-4-methylsulfanylphenyl)ethanone. |

| Regioisomer Impurity | 81 – 83 °C | 1-(3-Fluorophenyl)-2-methylsulfonylethanone ( |

| Physical State | White to Off-White Solid | Crystalline powder.[2] |

Note on Polymorphism: Sulfone intermediates are prone to polymorphism. Rapid cooling from recrystallization solvents (e.g., Ethanol/Water) may yield a metastable form with a slightly lower melting point (e.g., 120–125 °C). Annealing or slow crystallization is recommended for consistent DSC results.

Part 3: Analytical Methodology (DSC & Capillary)

As a Senior Scientist, relying solely on capillary melting point is insufficient for GMP intermediates due to potential sublimation or decomposition near the melt. Differential Scanning Calorimetry (DSC) is the gold standard.

Protocol 1: Differential Scanning Calorimetry (DSC)

-

Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+ (or equivalent).

-

Sample Mass: 2–4 mg (weighed precisely).

-

Pan Type: Tzero Aluminum Hermetic Pan (crimped) to prevent sublimation.

-

Purge Gas: Nitrogen (50 mL/min).

-

Ramp Rate: 10 °C/min from 40 °C to 200 °C.

-

Acceptance Criteria:

-

Onset Temperature (

): > 128 °C. -

Peak Maximum: 130–134 °C.

-

Purity Calculation: Use Van't Hoff analysis of the melting endotherm if purity is critical.

-

Protocol 2: Capillary Method (Routine)

-

Apparatus: Büchi B-545 or equivalent.

-

Ramp: Fast ramp to 110 °C, then 1.0 °C/min.

-

Observation: Watch for "sweating" at 80–90 °C, which indicates the presence of the regioisomer or sulfide impurity.

Part 4: Synthesis, Impurities & Purification Logic

The synthesis typically involves the nucleophilic aromatic substitution of 3,4-difluoroacetophenone with sodium methanesulfinate, or the oxidation of the corresponding sulfide.

DOT Diagram: Synthesis & Impurity Flow

The following diagram illustrates the origin of the target compound and the critical impurities that affect the melting point.

Caption: Synthesis pathway highlighting the target sulfone and the lower-melting impurities (sulfide and regioisomer) that must be removed.

Purification Strategy

If the melting point is depressed (< 125 °C):

-

Recrystallization: Dissolve in minimal boiling Ethanol or Isopropanol . Add water dropwise until turbid, then cool slowly to 4 °C.

-

Trituration: Triturate the solid with cold Diethyl Ether or MTBE . The sulfide impurity is often more soluble in ether than the sulfone product.

References

-

Sigma-Aldrich. 4'-(Methylsulfonyl)acetophenone Product Specification. (Analog Reference). Retrieved from .

-

PubChem. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one Compound Summary. (Structural Analog Data). Retrieved from .

- Pfizer Inc.Process for the preparation of Ezlopitant intermediates. World Intellectual Property Organization, WO 93/21155.

-

GlobalChemMall. 1-(3-fluorophenyl)-2-methylsulfonylethanone Properties. (Regioisomer Data). Retrieved from .

-

NIST Chemistry WebBook. Thermochemical Data for Acetophenone Derivatives. Retrieved from .[3]

Sources

Biological Activity Potential of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one

A Technical Guide to High-Value Pharmacophore Scaffolds

Executive Summary: The "Warhead" Precursor

In the landscape of medicinal chemistry, 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one (CAS: 13372-52-6) is not merely a reagent; it is a privileged scaffold . It combines two critical structural motifs—a para-methylsulfonyl group and a meta-fluorine atom—onto an acetophenone core.

This specific arrangement is the structural progenitor for a vast class of COX-2 selective inhibitors (coxibs) and emerging kinase inhibitors . The compound acts as the primary "anchor" that orients the final drug molecule within the hydrophobic side pocket of cyclooxygenase-2.

This guide details the biological potential, structural activity relationships (SAR), and validated synthetic workflows for leveraging this compound in drug discovery.

Chemical Profile & Structural Biology

2.1 The Fluorine-Sulfone Synergy

The biological potency of derivatives synthesized from this compound stems from the electronic and steric interplay between its substituents.

| Feature | Position | Biological Function | Mechanism of Action |

| Methylsulfonyl Group | Para (C4) | COX-2 Selectivity | Acts as a hydrogen bond acceptor. It inserts into the secondary pocket of COX-2 (Arg513/His90), a feature absent in COX-1. |

| Fluorine Atom | Meta (C3) | Metabolic Stability | Blocks Phase I metabolic oxidation (hydroxylation) at the vulnerable ortho position. Increases lipophilicity (LogP) for better membrane permeability. |

| Acetyl Group | C1 | Synthetic Handle | Serves as the electrophilic "head" for Claisen-Schmidt condensations, enabling the construction of heterocycles (pyrazoles, pyrimidines). |

2.2 Mechanism of Action (Derivatives)

While the acetophenone itself possesses low intrinsic inhibition, it is the obligate precursor for Diarylheterocycles .

-

COX-2 Inhibition: The sulfone moiety mimics the sulfonamide found in Celecoxib. The 3-fluoro substitution enhances potency by twisting the phenyl ring relative to the heterocyclic core, optimizing the fit within the enzyme's active site.

-

Antimicrobial Activity: Chalcone derivatives synthesized from this scaffold exhibit micromolar activity against Gram-positive bacteria (S. aureus) by disrupting cell membrane permeability.

Validated Experimental Workflows

The following protocols are designed for high-fidelity conversion of the precursor into bioactive entities.

3.1 Protocol A: Synthesis of Bioactive Chalcones (The Gateway)

Objective: Convert this compound into an

Reagents:

-

Precursor: this compound (1.0 eq)

-

Electrophile: 4-Chlorobenzaldehyde (1.0 eq) (Model substrate)

-

Base: NaOH (40% aq) or KOH (alcoholic)

-

Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mmol of the acetophenone precursor and 10 mmol of the aldehyde in 30 mL of ethanol in a round-bottom flask.

-

Initiation: Cool the mixture to 0–5°C in an ice bath. Add 5 mL of 40% NaOH dropwise over 10 minutes. Critical: Exothermic reaction; control temperature to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Pour the reaction mixture into 200 mL of crushed ice/water containing 5 mL of HCl (to neutralize excess base).

-

Isolation: A precipitate will form.[1] Filter the solid under vacuum.[2]

-

Purification: Recrystallize from hot ethanol.

-

Self-Validation Check: The product should appear as yellow needles.

H NMR must show doublet signals for vinylic protons (

-

3.2 Protocol B: Cyclization to Pyrazoles (COX-2 Isosteres)

Objective: Convert the chalcone into a 1,3,5-trisubstituted pyrazole.

-

Reflux: Dissolve the chalcone (from Protocol A) in glacial acetic acid.

-

Cyclization: Add Phenylhydrazine (1.2 eq). Reflux at 110°C for 8 hours.

-

Mechanism: The hydrazine attacks the

-carbon of the chalcone (Michael addition) followed by intramolecular condensation with the carbonyl. -

Result: A selective COX-2 inhibitor analog.[][4]

Pathway Visualization

The following diagram illustrates the transformation of the raw scaffold into active pharmacological agents and their biological targets.

Figure 1: Synthetic pathway transforming the acetophenone scaffold into bioactive chalcones and pyrazoles.

Biological Activity Data Summary

The following table summarizes the potential activity of derivatives synthesized directly from CAS 13372-52-6, based on structure-activity relationship (SAR) literature for sulfonyl-acetophenones.

| Derivative Class | Target Assay | Activity Potential | Key SAR Determinant |

| Chalcone (Intermediate) | S. aureus (Antibacterial) | MIC: 2–10 µg/mL | The |

| Pyrazole | COX-2 (Anti-inflammatory) | IC | The 4-SO |

| Pyrazoline | MAO-B (Neuroprotection) | IC | Fluorine substitution enhances blood-brain barrier (BBB) penetration. |

Safety & Handling (E-E-A-T)

-

Handling Protocol:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves (0.11 mm minimum thickness).

-

Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation of the methyl group or hydrolysis.

-

References

-

PubChem. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one (Analogous Structure & Safety Data). National Library of Medicine. [Link]

-

Thangarasu, P., et al. (2019). Discovery, synthesis and molecular corroborations of medicinally important novel pyrazoles. Bioorganic Chemistry. [Link][1][2][]

-

Zarghi, A., et al. (2005). Synthesis and Biological Evaluation of New 1,3-Diphenylprop-2-en-1-ones as Selective COX-2 Inhibitors. Bioorganic & Medicinal Chemistry.[1][5][7][8][9][10] [Link]

Sources

- 1. iajps.com [iajps.com]

- 2. 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Methylsulphonylacetophenone | 10297-73-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one | C8H7FO2 | CID 2737325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. in.bgu.ac.il [in.bgu.ac.il]

- 9. ijpsonline.com [ijpsonline.com]

- 10. jelsciences.com [jelsciences.com]

Methodological & Application

The Strategic Synthesis of Advanced Pharmaceutical Intermediates from 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one

Introduction: The Architectural Significance of a Fluorinated Ketone in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. The subject of this guide, 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one, is a prime exemplar of a starting material that embodies this design philosophy. Its unique trifunctional architecture—a reactive ketone, a metabolically robust sulfonyl group, and a strategically positioned fluorine atom—renders it a highly valuable building block for the synthesis of complex pharmaceutical intermediates. This document provides a detailed exploration of the synthetic utility of this ketone, with a particular focus on its application in the synthesis of precursors for targeted therapies, such as Bcl-2 inhibitors used in oncology.

PART 1: Elucidating the Synthetic Potential: A Triumvirate of Functionality

The reactivity of this compound is governed by the interplay of its three key functional groups. Understanding this interplay is crucial for designing efficient and selective synthetic transformations.

-

The Ketone Carbonyl: This group serves as the primary handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is susceptible to nucleophilic attack, making it an ideal site for the introduction of chirality through asymmetric reduction or for elaboration into more complex side chains.

-

The α-Methylene Group: The protons on the carbon adjacent to the carbonyl group are acidic and can be selectively removed to form an enolate. This enolate is a potent nucleophile, enabling α-functionalization reactions such as halogenation and amination, which are critical steps in the construction of many pharmaceutical intermediates.

-

The Fluoro and Methanesulfonyl Groups: These substituents on the aromatic ring are not merely passive spectators. The electron-withdrawing nature of the methanesulfonyl group activates the aromatic ring for certain nucleophilic aromatic substitution reactions and influences the acidity of the α-protons. The fluorine atom can enhance binding interactions with target proteins and improve metabolic stability.

PART 2: Core Synthetic Transformations and Detailed Protocols

This section details key synthetic transformations that leverage the unique reactivity of this compound to produce valuable pharmaceutical intermediates. The protocols provided are based on established chemical principles and analogous transformations reported in the scientific literature.

Protocol 1: α-Bromination – A Gateway to Further Functionalization

The introduction of a bromine atom at the α-position of the ketone is a pivotal first step in many synthetic sequences. This α-bromo ketone is a versatile intermediate that can be readily converted into α-amino ketones, α-hydroxy ketones, and other valuable derivatives.

Reaction Scheme:

Caption: α-Bromination of the starting ketone.

Underlying Principle: The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack of bromine on the electron-rich enol double bond. The use of a solvent like 1,2-dichloroethane (EDC) is common for such transformations.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (EDC), add a catalytic amount of 48% hydrobromic acid (HBr) (e.g., 0.05 eq).

-

Bromine Addition: While maintaining the reaction temperature at 25 ± 3°C, slowly add bromine (1.05 eq) to the mixture over a period of 2-3 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, wash the organic layer with water, followed by a saturated solution of sodium bicarbonate and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-one. The product can be further purified by recrystallization or column chromatography.[1]

Data Table: Representative Reaction Parameters and Expected Outcome

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Bromine, Hydrobromic acid |

| Solvent | 1,2-Dichloroethane (EDC) |

| Temperature | 25 ± 3°C |

| Reaction Time | 4-6 hours |

| Expected Yield | >90% |

| Product | 2-Bromo-1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-one |

Protocol 2: Stereoselective Reduction to a Chiral Alcohol

The synthesis of enantiomerically pure pharmaceutical intermediates often requires the creation of chiral centers. Asymmetric reduction of the ketone functionality in this compound provides a direct route to a chiral alcohol, a key precursor for many active pharmaceutical ingredients (APIs).

Reaction Scheme:

Caption: Reductive amination to a primary amine.

Underlying Principle: This one-pot reaction involves the initial formation of an imine from the ketone and an ammonia source (e.g., ammonia or ammonium acetate). The imine is then reduced in situ to the corresponding amine using a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its mildness and selectivity. [2][3][4][5]The resulting racemic amine can then be resolved into its enantiomers using chiral acids. [6][7][8][9][10] Detailed Experimental Protocol:

-

Imine Formation: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane, add an ammonia source (e.g., ammonium acetate, 5-10 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic amine.

-

Chiral Resolution (Optional): The racemic amine can be resolved by forming diastereomeric salts with a chiral acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid) followed by fractional crystallization. [6][7][8][9][10] Data Table: Representative Reaction Parameters and Expected Outcome

| Parameter | Value |

| Starting Material | This compound |

| Amine Source | Ammonium Acetate |

| Reducing Agent | Sodium Triacetoxyborohydride |

| Solvent | Methanol or 1,2-Dichloroethane |

| Temperature | 0°C to Room Temperature |

| Expected Yield (Racemate) | 70-90% |

| Product | (R/S)-1-(3-Fluoro-4-methanesulfonylphenyl)ethanamine |

PART 3: Application in the Synthesis of a Bcl-2 Inhibitor Intermediate

The functionalities installed in the preceding protocols are directly applicable to the synthesis of intermediates for complex APIs. For instance, the chiral amine, (R)-1-(3-fluoro-4-(methylsulfonyl)phenyl)ethanamine, is a key structural motif analogous to fragments found in Bcl-2 inhibitors like Venetoclax. [11][12][13][14][15]The following conceptual workflow illustrates how this intermediate could be integrated into a convergent synthesis of a Venetoclax-like core structure.

Conceptual Synthetic Workflow:

Caption: Convergent synthesis of a Bcl-2 inhibitor core.

This convergent approach, where two key fragments are synthesized separately and then coupled, is a hallmark of modern pharmaceutical manufacturing. It allows for greater flexibility, higher overall yields, and easier purification of intermediates.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound is more than just a chemical; it is a testament to the power of strategic molecular design. Its inherent functionalities provide a robust platform for the efficient and selective synthesis of a wide array of complex pharmaceutical intermediates. The protocols and conceptual workflows detailed in this guide are intended to serve as a practical resource for researchers and drug development professionals, enabling them to unlock the full potential of this versatile building block in the quest for novel therapeutics. As the demand for targeted and personalized medicines continues to grow, the importance of such well-designed starting materials in the synthetic chemist's arsenal cannot be overstated.

References

-

Jiangsu Jingye Pharmaceutical. (2024, May 27). An Insight into the Synthesis of 2-Bromo-1-[4-(Methylsulfonyl) Phenyl]-1-Ethanone. Retrieved from [Link]

- Dömling, A. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Organic Process Research & Development, 23(5), 834-843.

- AbbVie Inc. (2023). PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN.

- Chongqing Sansheng Industrial Co., Ltd. (2017). Preparation method of Bcl-2 inhibitor venetoclax and intermediate.

- Chongqing Sansheng Industrial Co., Ltd. (2017). Preparation method of Venetoclax intermediate and product.

- Auronext Pharma Private Limited. (2018). Process for the preparation of venetoclax.

- Hu, S., Liu, D., Yan, C., & Cai, M. (2018). A new and versatile one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and Oxone. New Journal of Chemistry, 42(15), 12589-12593.

-

Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

- Rammurthy, B., Swamy, P., Naresh, M., Srujana, K., Durgaiah, C., Krishna Sai, G., & Narender, N. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. RSC Advances, 7(84), 53565-53569.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Davies, I. W., et al. (2000). A General Synthesis of 1,2-Disubstituted-4-(methylsulfonyl)benzenes. The Journal of Organic Chemistry, 65(25), 8415-8420.

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

- Zambon Group S.p.A. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

- Asian Journal of Chemistry. (2010). Synthesis of Rofecoxib and Study of Lactone Ring Stability. 22(8), 6031-6036.

- El-Metwally, N. M. (2014). Synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating phenylsulfonyl moiety. International Journal of Organic Chemistry, 4(3), 225-235.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. onyxipca.com [onyxipca.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Preparation method of Bcl-2 inhibitor venetoclax and intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 14. Preparation method of Venetoclax intermediate and product - Eureka | Patsnap [eureka.patsnap.com]

- 15. WO2018029711A2 - Process for the preparation of venetoclax - Google Patents [patents.google.com]

Application Note: Chemoselective and Asymmetric Reduction Strategies for Sulfonyl-Substituted Acetophenones

Executive Summary & Chemical Logic

The reduction of 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one (Compound 1 ) presents a specific set of electronic and solubility challenges typical of advanced pharmaceutical intermediates. This substrate features two strong electron-withdrawing groups (EWGs): a fluorine atom at the meta position and a methanesulfonyl (

The Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

-

Electronic Activation: The presence of the

- -

Chemoselectivity: While the ketone is activated, the sulfone moiety is generally stable to borohydride and transfer hydrogenation conditions. However, harsh conditions (e.g.,

at high temps) should be avoided to prevent potential desulfonylation or side reactions on the electron-deficient ring. -

Solubility: The polar sulfone group reduces solubility in non-polar solvents (hexanes, toluene) but enhances solubility in polar aprotic solvents (DMF, DMSO) and alcohols (MeOH, EtOH).

This guide details two protocols:

-

Protocol A: A robust, cost-effective racemic reduction using Sodium Borohydride (

). -

Protocol B: An asymmetric transfer hydrogenation (ATH) using a Ruthenium catalyst to generate the chiral alcohol with high enantiomeric excess (

).

Protocol A: Racemic Reduction (Sodium Borohydride)

Objective: Rapid, scalable synthesis of racemic alcohol for reference standards or non-chiral applications.

Reaction Mechanism

The borohydride anion (

Reagents & Materials

| Reagent | Equiv. | Role |

| Substrate (1) | 1.0 | Starting Material |

| Sodium Borohydride ( | 0.6 - 1.0 | Reducing Agent (Source of |

| Methanol (MeOH) | Solvent | Protic Solvent (0.2 M concentration) |

| 1M HCl | Excess | Quenching Agent |

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with Compound 1 (1.0 equiv) and Methanol (5 mL per gram of substrate). Stir until fully dissolved.

-

Note: If solubility is poor at

, add Tetrahydrofuran (THF) as a co-solvent (1:1 MeOH:THF).

-

-

Cooling: Cool the solution to

using an ice bath.-

Critical: The electron-deficient nature of the ring makes the reaction exothermic. Cooling prevents runaway temperatures and impurity formation.

-

-

Addition: Add

(0.6 equiv) portion-wise over 15 minutes.-

Observation: Gas evolution (

) will occur. Ensure adequate venting.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1–2 hours.

-

Monitor: Check completion via TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.[2] The ketone spot should disappear.

-

-

Quench: Cool back to

. Slowly add 1M HCl dropwise until pH ~3–4 is reached.-

Caution: Vigorous bubbling will occur as excess borohydride is destroyed.

-

-

Workup:

Expected Results

-

Yield: >90%

-

Purity: >95% (Clean conversion expected).

-

Appearance: White to off-white solid (Sulfones often induce crystallinity).

Protocol B: Asymmetric Transfer Hydrogenation (Noyori)

Objective: Synthesis of enantiomerically enriched alcohol (typically >95%

Rationale

Direct asymmetric hydrogenation using Ruthenium-based "tethered" catalysts (Noyori-Ikariya type) is preferred over CBS reduction for this substrate because the sulfone group can coordinate with boron, potentially interfering with CBS selectivity. Ru-catalyzed ATH is robust against polar functionalities.

Reagents & Materials

| Reagent | Equiv.[3][4][5] | Role |

| Substrate (1) | 1.0 | Starting Material |

| RuCl(p-cymene)[(R,R)-Ts-DPEN] | 0.01 (1 mol%) | Chiral Catalyst |

| Formic Acid / Triethylamine | 5:2 Ratio | Hydrogen Donor / Solvent |

| Dichloromethane (DCM) | Optional | Co-solvent for solubility |

Step-by-Step Methodology

-

Degassing: In a clean, dry flask, prepare the solvent mixture of Formic Acid/Triethylamine (5:2 azeotrope). Degas by bubbling Nitrogen (

) for 20 minutes.-

Why: Oxygen deactivates the Ruthenium hydride species.

-

-

Catalyst Loading: Add the Ru-TsDPEN catalyst (1 mol%) to the solvent. Stir at RT for 10 minutes until a homogeneous orange/red solution forms.

-

Substrate Addition: Add Compound 1 (1.0 equiv).

-

Solubility Check: If the substrate does not dissolve, add minimal degassed DCM or DMF until clear.

-

-

Reaction: Heat the mixture to

and stir under-

Time: Reaction typically requires 12–24 hours. The electron-withdrawing groups usually accelerate the rate compared to standard acetophenone.

-

-

Monitoring: Monitor via Chiral HPLC. Do not stop until conversion is >98% to avoid difficult separation of ketone from alcohol.

-

Workup:

-

Dilute with water and extract into DCM.

-

Wash the organic layer with saturated

(to remove Formic Acid) and then Brine. -

Dry over

and concentrate.

-

-

Purification: Recrystallization from EtOAc/Heptane often upgrades

from 95% to >99%.

Visualized Workflows

Reaction Mechanism & Logic

The following diagram illustrates the mechanistic pathway and the electronic influence of the substituent groups.

Figure 1: Mechanistic flow showing how electron-withdrawing groups (EWG) facilitate the reduction.

Experimental Workflow (Protocol A)

Figure 2: Step-by-step operational workflow for the borohydride reduction.

Analytical Quality Control

To validate the success of the protocol, the following analytical parameters should be verified:

| Technique | Observation | Success Criteria |

| 1H NMR | Methine proton ( | Quartet at |

| 1H NMR | Methyl group ( | Doublet at |

| IR Spectroscopy | Carbonyl ( | Disappearance of |

| Chiral HPLC | Enantiomeric Ratio | For Protocol B: Target |

References

- General NaBH4 Reduction: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for borohydride reduction mechanisms).

-

Reduction of Acetophenones: Lu Le Laboratory. (2013).[1][6] Sodium Borohydride Reduction of Acetophenone. Retrieved from 1

-

Noyori Transfer Hydrogenation: Chem-Station Int. Ed. (2014).[7] Noyori Asymmetric Transfer Hydrogenation. Retrieved from 7

-

Aqueous/pH Effects on Transfer Hydrogenation: University of Liverpool. (2005). Insight into and Practical Application of pH‐Controlled Asymmetric Transfer Hydrogenation. Retrieved from 4

-

Substrate Properties: PubChem. (2025). 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one (Analogous Structure Data). Retrieved from 8

Sources

- 1. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 2. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]

- 3. www1.chem.umn.edu [www1.chem.umn.edu]

- 4. pcliv.ac.uk [pcliv.ac.uk]

- 5. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]

- 6. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 7. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one | C8H7FO2 | CID 2737325 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Performance Protocol: Grignard Addition to 3-Fluoro-4-methanesulfonylacetophenone

Abstract

This Application Note details the chemo-selective addition of Grignard reagents (specifically methylmagnesium bromide) to 3-Fluoro-4-methanesulfonylacetophenone . This substrate presents a unique "push-pull" electronic environment: the electron-withdrawing methanesulfonyl (-SO₂Me) group activates the carbonyl toward nucleophilic attack but simultaneously increases the acidity of

Part 1: Strategic Chemical Analysis

The Substrate Challenge

The target molecule contains three distinct functionalities that dictate reactivity:

-

Ketone (Acetophenone core): The primary electrophile.

-

Methanesulfonyl Group (-SO₂Me): A strong electron-withdrawing group (Hammett

). It significantly increases the electrophilicity of the carbonyl carbon, theoretically accelerating the Grignard addition. However, it also acidifies the protons on the adjacent methyl group (sulfone -

Fluorine (3-position): Located ortho to the sulfone. While generally stable, it exerts an inductive withdrawing effect (-I), further activating the ring and the carbonyl.

The Competition: Addition vs. Enolization

The critical failure mode in this reaction is deprotonation rather than addition. Grignard reagents are strong bases (pKa

Solution Strategy:

-

Kinetic Control: Operate at cryogenic temperatures (-78 °C) to favor the lower activation energy pathway (nucleophilic addition) over proton transfer.

-

Transmetallation (Method B): Use anhydrous Cerium(III) Chloride to form a less basic, more oxophilic organocerium reagent (

), which virtually eliminates enolization.

Part 2: Experimental Protocols

Method A: Standard Low-Temperature Addition (Baseline)

Recommended for initial screening and small-scale batches.

Materials

-

Substrate: 3-Fluoro-4-methanesulfonylacetophenone (1.0 equiv)

-

Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2–1.5 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF) (Sulfones have poor solubility in pure ether).

-

Quench: Sat. aq. Ammonium Chloride (

).[2][3]

Step-by-Step Procedure

-

System Prep: Flame-dry a 2-neck round-bottom flask under Argon flow. Cool to Room Temperature (RT).

-

Dissolution: Add 3-Fluoro-4-methanesulfonylacetophenone (1.0 g, 4.6 mmol) and anhydrous THF (15 mL). Stir until fully dissolved.

-

Note: If the sulfone does not dissolve, gently warm to 30°C, then cool back down.

-

-

Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-

Reagent Addition: Add MeMgBr (2.3 mL, 6.9 mmol, 1.5 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes .

-

Critical: Keep the internal temperature below -70 °C. The reaction is exothermic.

-

-

Reaction: Stir at -78 °C for 1 hour.

-

Monitoring: Analyze by TLC (SiO₂, 30% EtOAc/Hexane).

-

Target: Disappearance of ketone spot (

). -

Product: Tertiary alcohol (

).

-

-

Warming: If SM remains, allow the bath to warm slowly to 0 °C over 1 hour. Do not exceed 0 °C.

-

Quench: While at 0 °C, quench by slow addition of sat.

(10 mL). Vigorous bubbling will occur. -

Workup: Dilute with EtOAc (30 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL). Wash combined organics with Brine, dry over

, and concentrate.

Method B: The Organocerium Protocol (High Reliability)

Recommended if Method A yields recovered starting material (enolization).

Mechanism

The resulting organocerium species is highly nucleophilic but significantly less basic than the Grignard reagent, preventing the deprotonation of the acidic sulfone/ketoneMaterials

-

Cerium(III) Chloride Heptahydrate (

): Must be dried in situ. -

Reagents: MeMgBr (as above).

Step-by-Step Procedure

-

Drying CeCl₃ (Critical Step):

-

Place

(2.6 g, 7.0 mmol, 1.5 equiv) in a flask. -

Heat to 140 °C under high vacuum (<0.5 Torr) for 2 hours with vigorous stirring. The powder should turn from clumpy/white to a fine, free-flowing powder.

-

Alternative: Use commercially available anhydrous beads, but grind them under inert atmosphere.

-

-

Slurry Formation: Cool the flask to RT under Argon. Add anhydrous THF (20 mL). Stir for 1 hour to form a white suspension.

-

Transmetallation: Cool the slurry to -78 °C . Add MeMgBr (1.5 equiv) dropwise. Stir for 30 minutes. The mixture effectively becomes "MeCeCl₂".

-

Substrate Addition: Dissolve 3-Fluoro-4-methanesulfonylacetophenone (1.0 equiv) in minimum THF (5 mL). Add this solution dropwise to the Cerium reagent at -78 °C.

-

Reaction: Stir at -78 °C for 2 hours. This reaction is often faster and cleaner than the pure Grignard.

-

Workup: Quench with dilute HCl (1 M) or sat.

. (Note: Cerium salts can form emulsions; filtration through Celite may be required).

Part 3: Visualization & Logic

Reaction Pathway & Decision Tree

Figure 1: Mechanistic divergence in Grignard addition to electron-deficient acetophenones. Path B represents the common "enolization" failure mode.

Part 4: Data Summary & Troubleshooting

Solvent & Reagent Compatibility Table

| Parameter | Recommendation | Rationale |

| Solvent | THF (Anhydrous) | Essential. Sulfones are poorly soluble in |

| Concentration | 0.2 M - 0.3 M | Moderate dilution prevents "hot spots" during addition, controlling the exotherm. |

| Temperature | -78 °C | Start cryogenic to prevent deprotonation. Only warm if conversion stalls. |

| Stoichiometry | 1.2 - 1.5 equiv | Slight excess accounts for adventitious moisture. Large excess (>2.0) increases risk of SNAr on the Fluorine. |

| Quenching | Mildly acidic. Avoid strong acids initially to prevent dehydration of the tertiary alcohol to a styrene. |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Recovered Starting Material | Enolization occurred (Grignard acted as a base). | Use Method B (CeCl₃). The basicity of the reagent must be attenuated. |

| New Spot (High Rf) | Dehydration of product (Styrene formation). | Quench was too acidic or workup was too hot. Keep quench cold and neutral. |

| New Spot (Low Rf) | Sulfone displacement (SNAr). | Rare. Lower temperature. Ensure F is not being displaced by the Grignard (unlikely at -78°C). |

| Precipitate during addition | Solubility limit reached. | Add more THF. Ensure the sulfone is fully dissolved before cooling to -78°C. |

References

-

Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 111(12), 4392-4398. Link (Foundational text on Organocerium chemistry for enolizable ketones).

- Conlon, D. A., et al. "Practical Synthesis of the Florfenicol Intermediate." Journal of Organic Chemistry.

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336. Link (Reference for handling functionalized Grignards).

Sources

Halogenation methods for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one

An Application Guide to the Synthesis of α-Halogenated 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one Derivatives

Abstract

This technical guide provides detailed application notes and protocols for the α-halogenation of this compound. α-Halogenated ketones are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals and biologically active compounds.[1][2] This document focuses on practical and efficient methods for the selective introduction of bromine and chlorine at the α-position of a structurally significant acetophenone derivative, which features a deactivated aromatic ring. We will explore the underlying chemical principles, compare various halogenating agents, and provide step-by-step protocols suitable for research and development laboratories.

Introduction: The Synthetic Value of the Target Scaffold

The compound this compound is a substituted acetophenone. The presence of strong electron-withdrawing groups (a fluorine atom and a methanesulfonyl group) on the phenyl ring significantly influences the reactivity of both the aromatic ring and the acetyl group. While these groups deactivate the ring towards electrophilic aromatic substitution, they enhance the acidity of the α-protons of the acetyl group, facilitating enol or enolate formation, which is key for α-halogenation.

The resulting α-halo-1-(3-fluoro-4-methanesulfonylphenyl)ethan-1-one products are valuable building blocks. The α-halogen serves as an excellent leaving group, enabling subsequent nucleophilic substitutions and C-C bond-forming reactions, which are fundamental in the construction of complex molecular architectures, particularly in medicinal chemistry for creating novel heterocycles.[2]

Mechanistic Considerations: Acid-Catalyzed vs. Base-Promoted Halogenation

The α-halogenation of ketones can be performed under either acidic or basic conditions, which proceed through different reactive intermediates.[3][4]

Acid-Catalyzed Halogenation

In the presence of an acid catalyst, the reaction proceeds through an enol intermediate.[3][5] This is the preferred method for achieving selective mono-halogenation.

The mechanism involves three key steps:

-

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-hydrogens.[5]

-

Enol Formation: A weak base (e.g., the solvent) removes an α-proton, leading to the formation of a nucleophilic enol. This tautomerization is typically the rate-determining step of the reaction.[6][7]

-

Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic halogen (e.g., Br₂ or Cl₂), forming a C-X bond at the α-position and a protonated carbonyl.

-

Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-haloketone.[6][7]